Dehydro Ivabradine
Description
Structural and Contextual Overview within Ivabradine (B130884) Synthesis
Dehydro Ivabradine, chemically known as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one, shares a significant portion of its molecular structure with Ivabradine. synzeal.compharmaceresearch.com The key structural difference lies in the benzazepine ring system. In this compound, this ring contains a double bond, rendering it a 1,3-dihydro-2H-3-benzazepin-2-one moiety. google.comgoogle.com In contrast, Ivabradine features a saturated tetrahydro-benzazepine structure. google.comnih.gov
Several synthetic pathways for Ivabradine utilize this compound as a key intermediate. ub.edugoogle.com These processes typically involve the synthesis of this compound first, which is then subjected to a hydrogenation reaction to reduce the double bond in the benzazepine ring, yielding Ivabradine. ub.edugoogle.com For instance, one common method involves the reaction between 3-(3-chloropropyl)-7, 8-dimethoxy- 1,3-dihydro-2H-3-benzazepin-2-one and (lS)-4,5-Dimethoxy-l.- [(methylamino)methyl] benzocyclobutane to produce Dehydro-ivabradine. ub.edu This intermediate is then hydrogenated to form Ivabradine. ub.edu
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one | synzeal.compharmaceresearch.com |
| CAS Number | 1086026-31-4 | pharmaceresearch.comdaicelpharmastandards.comaxios-research.com |
| Molecular Formula | C₂₇H₃₄N₂O₅ | pharmaceresearch.comdaicelpharmastandards.comaxios-research.com |
| Molecular Weight | 466.58 g/mol | daicelpharmastandards.comaxios-research.com |
Significance as a Process-Related Impurity and Degradation Product of Ivabradine
Beyond its role as a synthetic precursor, this compound is also recognized as a significant process-related impurity in the production of Ivabradine. veeprho.comrsc.org This means it can be present in the final drug substance if the hydrogenation step is incomplete or if side reactions occur. Its presence is an indicator of the efficiency and control of the manufacturing process.
Furthermore, studies have shown that Ivabradine can degrade under certain conditions to form impurities, and while specific pathways are complex, the potential for the formation of unsaturated species like this compound is a concern. veeprho.comnih.govresearchgate.net Ivabradine has been found to degrade under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis. nih.govresearchgate.netnih.gov The control of such impurities is crucial as they can potentially impact the safety and efficacy of the final pharmaceutical product. clearsynth.com
Research Imperatives in Pharmaceutical Development and Quality Assurance
The presence of this compound as an impurity necessitates rigorous control and monitoring throughout the pharmaceutical development and manufacturing of Ivabradine. clearsynth.com Regulatory bodies like the US FDA have strict guidelines concerning the levels of impurities in drug products. clearsynth.comdaicelpharmastandards.com Therefore, a significant amount of research is dedicated to developing and validating analytical methods to detect and quantify this compound and other related substances in Ivabradine samples. rsc.orgnih.gov
High-performance liquid chromatography (HPLC) is a primary technique used for this purpose. rsc.orgresearchgate.netnih.gov The development of stability-indicating HPLC methods is particularly important, as these methods can separate the active pharmaceutical ingredient (API) from its impurities and degradation products, ensuring an accurate assessment of the drug's purity and stability. rsc.orgnih.gov The validation of these analytical methods according to guidelines from the International Council on Harmonisation (ICH) is a critical step to ensure they are reliable, linear, precise, and accurate for their intended purpose. nih.gov The ability to accurately quantify impurities like this compound is essential for routine quality control of both the drug substance and the finished pharmaceutical product. synzeal.comnih.govclearsynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRHFYHXNSUAO-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583019 | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086026-31-4 | |
| Record name | Dehydroivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROIVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations Involving Dehydro Ivabradine
Dehydro Ivabradine (B130884) as a Key Synthetic Intermediate for Ivabradine Production
Influence of Reaction Parameters on Synthesis Yield and Purity
Catalyst Selection and Loading
The catalytic hydrogenation of dehydro Ivabradine or its derivatives is a critical step in the synthesis of Ivabradine salts. Palladium-based catalysts, particularly palladium on activated carbon (Pd/C), are frequently employed for this transformation googleapis.comchemicalbook.comchemicalbook.com. The choice of catalyst and its loading are paramount for achieving high yields, purity, and reaction efficiency.
For instance, the hydrogenation of this compound to Ivabradine hydrochloride typically involves Pd/C catalyst in solvents like acetic acid or methanol (B129727) googleapis.comchemicalbook.comchemicalbook.comgoogleapis.com. Specific loading amounts can vary, but patents often describe using approximately 10% Pd/C googleapis.comchemicalbook.com. The reaction is commonly performed under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars (e.g., 1-15 bar) googleapis.comchemicalbook.comgoogleapis.comub.edu. Temperature control is also crucial, with reactions often conducted at moderate temperatures, such as 15-35°C or 55-60°C, depending on the specific process googleapis.comub.edugoogle.com.
Innovations in catalyst technology aim to improve selectivity, reduce catalyst loading, and enhance sustainability. For example, research into biocatalysis has explored enzymes like lipases and dehydrogenases for specific transformations in related synthesis pathways, potentially offering milder conditions and improved environmental profiles nih.govmdpi.comnih.gov. However, for the direct hydrogenation of this compound, heterogeneous palladium catalysts remain the predominant choice due to their established efficacy and scalability googleapis.comchemicalbook.comchemicalbook.com.
Derivatization to this compound Salts (e.g., Hydrochloride, Oxalate (B1200264), L-Tartrate)
This compound itself can be isolated as a salt to improve its stability, handling, and purification. The formation of this compound salts, such as the hydrochloride, oxalate, and L-tartrate, involves reacting the this compound free base with the corresponding acid. These salt forms are often intermediates that are subsequently hydrogenated to yield the final Ivabradine salts.
This compound Hydrochloride: This salt is typically prepared by reacting this compound with hydrochloric acid (HCl). The reaction can be carried out in various organic solvents like acetonitrile (B52724) or ethyl acetate (B1210297), often with the addition of an alcohol such as isopropanol (B130326) ub.edugoogle.comclearsynth.comsynzeal.com. For example, this compound can be dissolved in acetonitrile, and HCl is added dropwise, followed by cooling to induce crystallization google.com. Alternatively, HCl in an alcoholic solution can be added to a solution of this compound in ethyl acetate chemicalbook.com. The resulting this compound hydrochloride is then typically isolated and purified, often through crystallization ub.edugoogle.comclearsynth.com.
This compound Oxalate: The synthesis of this compound oxalate involves the reaction of this compound with oxalic acid or oxalic acid dihydrate ub.edugoogle.comgoogle.com. This reaction is commonly performed in alcoholic solvents like methanol ub.edugoogle.comgoogle.com. For instance, oxalic acid dihydrate dissolved in methanol is added to a heated solution of this compound in methanol. Upon cooling, this compound oxalate precipitates and can be filtered and washed ub.edugoogle.com. High purity this compound oxalate can be obtained using specific solvent systems and controlled crystallization conditions google.com.
This compound L-Tartrate: The preparation of this compound L-tartrate involves reacting this compound with L-tartaric acid ub.edugoogle.com. This process often utilizes solvents such as methyl isobutyl ketone (MIBK) for dissolving this compound and acetone (B3395972) for dissolving L-tartaric acid, with the latter being added dropwise ub.edugoogle.com. The resulting this compound L-tartrate precipitates and is isolated by filtration and washing ub.edugoogle.com.
The choice of salt form can influence the efficiency of subsequent hydrogenation and purification steps, with this compound hydrochloride often being favored due to its direct conversion to Ivabradine hydrochloride google.com.
Process Development and Scale-Up Considerations in this compound Synthesis
Developing robust and scalable processes for this compound synthesis and its subsequent transformations is crucial for industrial production. Key considerations include optimizing reaction conditions, minimizing impurities, ensuring efficient purification, and managing safety aspects.
Several patents describe multi-step processes that begin with the synthesis of this compound itself, often involving the reaction of specific benzazepine and benzocyclobutane precursors googleapis.comub.edugoogle.comgoogle.comgoogleapis.comgoogle.comwipo.int. For example, one route involves reacting 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with (1S)-4,5-Dimethoxy-1.-[(methylamino)methyl]benzocyclobutane ub.edu. Process development efforts focus on improving yields, reducing reaction times, and simplifying work-up procedures.
Key Scale-Up Considerations:
Solvent Selection: The choice of solvents impacts reaction kinetics, solubility, safety, and environmental footprint. For example, the use of non-polar solvents like toluene (B28343) or xylenes (B1142099) in conjunction with phase transfer catalysts has been proposed to improve reaction rates and reduce impurities in this compound synthesis google.com. For hydrogenation steps, alcohols like methanol and ethanol, or acetic acid, are commonly used googleapis.comchemicalbook.comub.edu.
Catalyst Management: Efficient recovery and recycling of heterogeneous catalysts like Pd/C are important for cost-effectiveness and sustainability googleapis.com. Filtration techniques and catalyst deactivation studies are critical during scale-up.
Crystallization and Purification: Achieving high purity of this compound and its salts is essential. Optimization of crystallization parameters, such as solvent systems, temperature profiles, and seeding strategies, is vital for controlling particle size, morphology, and impurity levels ub.edugoogle.compatsnap.com. For example, reducing crystallization time through optimized seeding and mixing conditions has been explored ub.edu.
Impurity Control: Identifying and controlling process-related impurities is a major focus. Strategies include optimizing reaction conditions to minimize side reactions and developing effective purification methods google.comgoogle.compatsnap.com.
Safety: Handling hydrogen gas under pressure for hydrogenation requires specialized equipment and stringent safety protocols. The use of alternative hydrogen sources or normal pressure hydrogenation methods are areas of interest for improving safety patsnap.com.
Process development also involves detailed planning for large-scale production, including equipment selection, batch size determination, and production scheduling to meet market demands ub.edu.
Innovations and Patent Strategies in this compound Synthesis
The synthesis of this compound and its conversion to Ivabradine salts has been the subject of numerous patents, reflecting ongoing efforts to improve efficiency, purity, and cost-effectiveness. Patent strategies often focus on novel synthetic routes, improved purification techniques, and the development of specific salt forms or polymorphic forms.
Key Areas of Innovation and Patenting:
Improved Catalytic Hydrogenation: Innovations target more efficient and safer hydrogenation processes. This includes exploring catalysts, reaction conditions (temperature, pressure, solvent), and hydrogen sources. Some patents aim to achieve hydrogenation at normal pressure or with reduced catalyst loading chemicalbook.compatsnap.com.
Salt Formation and Purification: Patents highlight the advantages of forming specific salts of this compound (e.g., hydrochloride, oxalate) as intermediates, which can facilitate purification and subsequent reactions ub.edugoogle.comgoogle.com. Strategies for obtaining high-purity salts through controlled crystallization and washing are frequently disclosed ub.edugoogle.comgoogle.compatsnap.com. The selection of this compound hydrochloride as a preferred intermediate is noted for its direct conversion to Ivabradine hydrochloride google.com.
Impurity Reduction Strategies: Patents often claim methods for reducing specific impurities, such as impurity (A), through optimized reaction conditions, solvent choices, or purification steps like derivatization and recrystallization google.comgoogleapis.compatsnap.com.
Process Intensification and Sustainability: Research is directed towards developing greener processes, which may involve the use of bio-based solvents, reduced solvent volumes, or more energy-efficient operations nih.govnih.govacs.org.
Polymorphism and Salt Forms: While this section focuses on this compound, patent strategies for Ivabradine itself often involve new polymorphic forms or specific salt combinations to improve bioavailability or stability googleapis.comgoogle.comgoogle.com.
The patent landscape demonstrates a continuous drive to refine the synthesis of this compound and its downstream products, aiming for greater industrial applicability, higher quality, and reduced manufacturing costs.
Advanced Analytical Characterization and Impurity Profiling of Dehydro Ivabradine
Chromatographic Techniques for Separation and Quantification
Hyphenated Techniques for Enhanced Specificity and Identification
Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements, enabling the determination of elemental compositions of compounds. In the context of Ivabradine (B130884) and its impurities, Q-TOF-MS, often coupled with High-Performance Liquid Chromatography (HPLC), has been instrumental in identifying and characterizing degradation products nih.govresearchgate.netresearchgate.net. Studies have utilized HPLC equipped with Q-TOF-MS detectors to separate and identify various degradation products formed under stress conditions nih.govresearchgate.netresearchgate.net. The accurate mass data obtained from Q-TOF-MS allows for the precise determination of molecular weights and fragmentation patterns, which are vital for proposing the structures of unknown impurities like Dehydro Ivabradine researchgate.netresearchgate.netaging-us.comresearcher.life. For instance, LC-ESI-QTOF-MS has been employed to elucidate the structures and degradation pathways of Ivabradine, with the fragmentation behavior established by direct infusion to Q-TOF-MS systems researchgate.net.
Spectroscopic and Spectrometric Methods for Structural Elucidation
A suite of spectroscopic and spectrometric methods is employed to confirm the structure of this compound and other related compounds. These techniques provide complementary information about the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. While direct NMR data for this compound is not extensively detailed in the provided search results, NMR spectroscopy is a standard technique for confirming the structure of impurities identified through other methods researcher.lifenih.gov. Studies involving related compounds or impurities often utilize 1D and 2D NMR techniques (e.g., ¹H, ¹³C, HMBC) to fully characterize molecular structures researcher.lifenih.gov. The identification and structure elucidation of impurities in pharmaceutical preparations frequently rely on NMR spectroscopy, often in conjunction with mass spectrometry researcher.lifenih.gov.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of chemical bonds provide a molecular fingerprint. While specific IR data for this compound is not explicitly detailed in the search results, IR spectroscopy is a common method for confirming the identity and purity of pharmaceutical compounds and their impurities, including comparisons with reference standards researchgate.netresearchgate.net. Studies on Ivabradine itself have utilized FTIR to assess drug-excipient interactions, showing that the characteristic peaks of Ivabradine hydrochloride are maintained in formulations researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Determination
UV-Vis spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet and visible light by a substance. It is widely used for the determination and quantification of active pharmaceutical ingredients (APIs) and their impurities. Ivabradine hydrochloride exhibits characteristic absorption maxima, typically around 286 nm in aqueous solutions ajpp.inijsr.netirjponline.org. UV-Vis spectrophotometry, often coupled with HPLC (as a detector), is employed for the development of stability-indicating methods for the determination of Ivabradine and its impurities researchgate.netijsr.net. For instance, a UV-Vis method was developed for the simultaneous determination of Ivabradine hydrochloride and Metoprolol Succinate, with Ivabradine hydrochloride showing a λmax at 286.4 nm in distilled water ijsr.net. Similarly, other studies report absorption maxima for Ivabradine hydrochloride at 286 nm irjponline.org or 285 nm researchgate.netresearchgate.net. These methods are essential for routine quality control and stability studies.
Impurity Profiling and Forced Degradation Studies of Ivabradine Yielding this compound
Impurity profiling and forced degradation studies are critical for understanding the degradation pathways of an API and identifying potential impurities, such as this compound.
Assessment of this compound as a Degradation Product under Stress Conditions (e.g., Oxidative Conditions)
Forced degradation studies involve subjecting Ivabradine to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments, to identify and characterize its degradation products nih.govresearchgate.netrsc.org. This compound has been identified as a process-related impurity of Ivabradine researcher.lifersc.orgpharmaffiliates.com. Studies indicate that Ivabradine can degrade under acidic and alkaline hydrolytic conditions, as well as in the presence of light researchgate.net. While some studies suggest Ivabradine is stable under oxidative conditions , others report the formation of degradation products, including N-oxides, under oxidative stress rsc.org. The specific conditions leading to this compound formation are not explicitly detailed in all studies, but its identification as a process-related impurity suggests it can arise during synthesis or storage researcher.lifersc.org. Researchers have used HPLC coupled with mass spectrometry (LC-MS/MS, LC-Q-TOF-MS) to separate and identify these degradation products, including this compound nih.govresearchgate.netresearchgate.netrsc.org.
Compound List:
this compound
Ivabradine
Ivabradine Hydrochloride
N-Demethyl Ivabradine Hydrochloride
O-Desmethyl Ivabradine
8-Demethyl Ivabradine
Ivabradin N-oxide
Acetyl Ivabradine
Hydroxy Ivabradine
N-desmethyl ivabradine (active metabolite)
Ox1 (degradation compound)
N1 (degradation compound)
UV1 (photodegradation product)
UV2 (photodegradation product)
UV3 (photodegradation product)
UV4 (photodegradation product)
Bisoprolol
Metoprolol Succinate
Doxepin
Rimegepant
Ginsenoside Re
Haloperidol
Teriflunomide
Mifepristone
Nebivolol
Rilpivirine
Paliperidone palmitate
Differentiation from Structurally Similar Analogs and Metabolites
Distinguishing this compound from structurally similar compounds, such as its parent drug Ivabradine, its enantiomer (R-ivabradine), or other related substances and potential metabolites, is critical for ensuring product quality and safety. High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose, often utilizing chiral stationary phases (CSPs) to separate enantiomers and other structurally analogous impurities researchgate.netnih.govresearchgate.net. For instance, methods employing polysaccharide-based CSPs in polar organic mode have demonstrated the ability to simultaneously separate S-ivabradine from its enantiomeric impurity (R-ivabradine) and other related compounds like dehydro-S-ivabradine and N-demethyl-S-ivabradine researchgate.netnih.govresearchgate.net.
Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), provides essential structural information and high sensitivity, aiding in the identification and differentiation of these compounds based on their mass-to-charge ratios and fragmentation patterns nih.govresearchgate.netrsc.orgresearchgate.netresearcher.life. Techniques like LC-HR-MS/MS (Liquid Chromatography-High Resolution Mass Spectrometry/Mass Spectrometry) offer precise mass measurements that are invaluable for confirming the identity of this compound and distinguishing it from closely related structures researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role in definitive structural elucidation and differentiation, providing detailed insights into molecular architecture rsc.org.
A key challenge highlighted is the potential for this compound to differ from Ivabradine by only one atomic mass unit, making mass spectrometric distinction difficult without prior chromatographic separation biopharmaservices.com. Therefore, robust chromatographic methods that ensure adequate separation are paramount.
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is crucial for monitoring the degradation of this compound under various stress conditions and ensuring the integrity of the drug substance and its formulations. These methods must be capable of separating the parent compound from all potential degradation products and process-related impurities.
Forced degradation studies are fundamental to this development process. These studies involve subjecting this compound to stress conditions such as acidic hydrolysis, alkaline hydrolysis, oxidation, thermal stress, and photolysis nih.govresearchgate.netresearchgate.netrjptonline.orglookchem.com. For example, studies have shown that Ivabradine (and by extension, its related compounds like this compound) can degrade under acidic, basic, oxidative, thermal, and photolytic conditions nih.govresearchgate.netresearchgate.netlookchem.com. HPLC methods are optimized to achieve adequate separation of this compound from degradation products formed under these conditions rsc.orgresearchgate.netjapsonline.cominnovareacademics.in.
The use of diode array detectors (DAD) or photodiode array (PDA) detectors in conjunction with HPLC allows for peak purity assessment, confirming that the detected peak corresponds solely to this compound and is not co-eluting with degradation products rsc.orglookchem.com. Mass spectrometry detectors (e.g., QDa, Q-TOF-MS) are vital for identifying and characterizing the structure of these degradation products, providing essential data for method development and stability assessment nih.govresearchgate.netrsc.orgresearchgate.netresearcher.life. The development of such methods often involves optimizing chromatographic parameters like mobile phase composition, column type, flow rate, and temperature to achieve optimal resolution and sensitivity nih.govrsc.orgresearchgate.netrjptonline.orgjapsonline.cominnovareacademics.inresearchgate.net.
Analytical Method Validation According to Regulatory Guidelines
Analytical methods developed for this compound must undergo rigorous validation to ensure their suitability for intended purposes, in compliance with regulatory guidelines such as those set forth by the International Council for Harmonization (ICH) rsc.orgresearcher.lifelookchem.cominnovareacademics.inresearchgate.netresearcher.lifegoogle.com. Key validation parameters include:
Specificity: The method must be able to accurately assess this compound in the presence of impurities, degradation products, and matrix components. This is often demonstrated through peak purity analysis and by analyzing stressed samples rsc.orgresearchgate.netrjptonline.orglookchem.cominnovareacademics.inresearchgate.net.
Linearity: The method should demonstrate a direct proportional relationship between the analyte concentration and the instrument's response over a defined range. Linearity is typically assessed by analyzing solutions at different concentrations and evaluating the correlation coefficient, often exceeding 0.999 rjptonline.orgjapsonline.cominnovareacademics.inresearchgate.net.
Accuracy: This parameter assesses how close the measured values are to the true values. It is evaluated by determining the mean percentage recovery of this compound at different concentration levels, with acceptable recoveries typically falling within 98-102% rjptonline.orglookchem.comjapsonline.cominnovareacademics.inresearchgate.net.
Precision: Precision encompasses repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-equipment precision). It is evaluated by the relative standard deviation (RSD), which should generally be less than 2% for both rjptonline.orglookchem.cominnovareacademics.inresearchgate.net.
Detection Limit (LOD) and Quantitation Limit (LOQ): These parameters define the lowest concentration of this compound that can be reliably detected and quantified, respectively. LOD and LOQ values are determined based on signal-to-noise ratios or standard deviation of the response researchgate.netrjptonline.orgresearchgate.net.
Robustness: This assesses the method's reliability when subjected to small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). The method should remain unaffected by these variations, as indicated by low RSD values rjptonline.orglookchem.cominnovareacademics.inresearchgate.net.
System Suitability: Tests performed before sample analysis to ensure the analytical system (e.g., HPLC instrument) is performing adequately, checking parameters like peak area, retention time, and resolution.
The validation process confirms that the developed analytical methods are suitable for their intended applications, such as routine quality control, impurity profiling, and stability testing of this compound rsc.orginnovareacademics.inresearchgate.netresearcher.lifesynzeal.com.
Investigation of Dehydro Ivabradine in Biological and Preclinical Contexts
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Dehydro Ivabradine (B130884) and Related Analogs
Exploration of Structural Determinants for Activity and Stability
Dehydro Ivabradine, a derivative of Ivabradine, is characterized by its selective inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN4, which is critical for heart rate regulation . While Ivabradine's primary mechanism involves blocking the If current in the sinoatrial node, research into its structural determinants for activity and stability is ongoing. Studies on Ivabradine's degradation products suggest that structural modifications can influence pharmacological activity and stability. For instance, certain degradation products have shown potential for HCN4 channel inhibition, similar to Ivabradine itself, indicating that structural features are key to this activity . The precise structural determinants for this compound's specific activity and stability profile are subjects of detailed chemical and pharmacological investigations, aiming to understand how variations from the parent compound's structure impact its interaction with biological targets and its behavior under various conditions .
Preclinical Studies Involving Ivabradine and Relevance to its Impurities
Preclinical studies are fundamental to understanding the pharmacological profile of Ivabradine and its related compounds, including this compound, which may arise as an impurity or be studied as a related substance veeprho.com. These investigations aim to elucidate mechanisms of action, efficacy, and potential toxicological properties before clinical application. The relevance of impurities like this compound in preclinical studies is crucial for ensuring drug safety and efficacy, as even minor structural differences can lead to altered biological activities veeprho.comresearchgate.net.
In Vitro and Ex Vivo Models for Cardiovascular Research
In vitro and ex vivo models are extensively used to evaluate the cardiovascular effects of Ivabradine and its related compounds. Studies have utilized isolated heart models, such as ex vivo mouse heart perfusion, to assess functional parameters like heart rate reduction and stroke volume changes in response to Ivabradine nih.govphysiology.org. These models allow for controlled experimentation, investigating the direct impact of compounds on cardiac function without systemic influences. For this compound, research in these models would focus on its ability to inhibit HCN channels and modulate cardiac electrophysiology, providing insights into its potential cardiovascular activity and comparing it to the parent compound nih.govphysiology.org.
Mechanistic Investigations at the Molecular Level
Mechanistic investigations at the molecular level are critical for deciphering how this compound exerts its effects. The primary molecular target for Ivabradine is the HCN channel, specifically the HCN4 subunit, which controls the If current responsible for cardiac pacemaker activity drugbank.comnih.gov. Research into this compound would involve detailed studies of its binding affinity to HCN channels, its effect on channel gating and ion flux, and any potential interactions with other molecular targets. Understanding these molecular mechanisms is essential for predicting its pharmacological profile and potential therapeutic applications drugbank.com.
Emerging Research Avenues and Academic Prospects for Dehydro Ivabradine
Advanced Analytical Strategies for Trace Level Impurity Detection and Characterization
The accurate detection and quantification of impurities at trace levels are essential for ensuring the quality and safety of pharmaceutical products. For Dehydro Ivabradine (B130884), research is focused on developing and validating sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC), often coupled with detectors such as Photodiode Array (PDA) and Quadrupole Mass Spectrometry (QDa), is a key technology in this field researcher.lifersc.org. These methods facilitate the separation and identification of Dehydro Ivabradine from its related substances and degradation products. Research has highlighted the capability of these analytical systems to resolve complex mixtures, including diastereomeric N-oxide impurities, and to identify impurities based on their molecular weights researcher.lifersc.org. Ongoing research aims to refine chromatographic parameters, including mobile phase composition, column selection (e.g., Zorbax phenyl, Knauer C8, Lux Cellulose-2), and detection wavelengths, to achieve superior resolution and sensitivity for trace impurity analysis researcher.lifersc.orgresearchgate.netresearchgate.netresearchgate.net. The development of stability-indicating methods, which can accurately quantify this compound in the presence of its degradation products, is also a critical area of focus rsc.orgresearchgate.net.
Comprehensive Elucidation of this compound's Metabolic Fate and Potential Bioactivity
While the metabolic pathways of Ivabradine are reasonably well-characterized, with cytochrome P450 isoform 3A4 (CYP3A4) being a primary metabolizing enzyme farmaciajournal.com, specific research into the metabolic fate and potential bioactivity of this compound is an emerging field. Some studies suggest that certain degradation products of Ivabradine, which may share structural similarities with this compound, can exhibit pharmacological activity researchgate.net. Further investigation is required to understand how this compound is processed within biological systems and whether it possesses any inherent biological activities that warrant deeper exploration, potentially distinct from those of its parent compound.
In-depth Computational Chemistry and Cheminformatics Studies on this compound's Structure-Activity Landscape
Computational chemistry and cheminformatics provide powerful methodologies for understanding the relationship between a molecule's structure and its properties or activities. For this compound, these approaches can be utilized to predict its behavior, identify potential interactions, and guide future experimental investigations. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are instrumental in correlating structural features with physico-chemical properties or biological activities researchgate.netnih.govfrontiersin.org. By analyzing topological indices and other molecular descriptors, researchers can gain insights into this compound's potential interactions with biological targets or its behavior in various chemical environments. Such studies are valuable for predicting potential liabilities, optimizing synthetic processes, and understanding degradation mechanisms.
Role of this compound in Broader Pharmaceutical Impurity Science and Drug Development Research
This compound plays a significant role in pharmaceutical impurity science, primarily serving as a critical reference standard. Its availability as a characterized impurity standard is essential for the development and validation of analytical methods used in the quality control of Ivabradine. Pharmaceutical companies and research institutions rely on these standards to ensure that their drug products meet stringent regulatory requirements for purity and safety axios-research.comdaicelpharmastandards.com. Furthermore, this compound serves as a valuable case study in understanding the formation, detection, and control of related substances during drug development. Research into its degradation pathways and the development of methods to separate it from the active pharmaceutical ingredient (API) contribute to the broader knowledge base of pharmaceutical stability and impurity profiling, which is crucial for regulatory submissions such as Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs) axios-research.comdaicelpharmastandards.comveeprho.com.
Q & A
Q. How is Dehydro Ivabradine distinguished from Ivabradine in analytical chemistry?
this compound differs from Ivabradine by only 1 atomic mass unit (AMU), making mass spectrometry alone insufficient for differentiation. Methodological separation requires high-performance liquid chromatography (HPLC) with optimized mobile phases and column selection. For example, a Waters X-Bridge® column with gradient elution and high pH mobile phase (e.g., ammonium bicarbonate at pH 9.5) achieves baseline separation, resolving interference issues in quantification .
Q. What role does this compound play in Ivabradine metabolism?
this compound is an inactive metabolite of Ivabradine, formed via oxidative processes. Its structural similarity to the parent compound necessitates rigorous chromatographic separation during bioanalysis to avoid peak overlap, which could distort pharmacokinetic data. Method validation must include testing for cross-interference at physiologically relevant concentrations (e.g., 2.50 ng/mL in plasma) .
Q. What experimental models are suitable for studying Ivabradine and its metabolites?
Preclinical studies often use rodent models to assess cardiovascular effects. For example, telemetric devices in rats measure heart rate modulation under stress, while immunoassays quantify neuroendocrine markers (e.g., plasma epinephrine, corticosterone). These models help evaluate metabolite impacts on pharmacodynamic outcomes .
Advanced Research Questions
Q. What methodological challenges arise in quantifying this compound alongside Ivabradine?
The primary challenge is achieving chromatographic resolution due to near-identical mass-to-charge ratios. A validated LC-MS/MS method must include:
- Column optimization : Use of polar-embedded stationary phases (e.g., X-Bridge C18).
- Mobile phase adjustments : High pH buffers (e.g., pH 10) enhance ionization and separation.
- Validation parameters : Specificity, linearity (0.10–100.0 ng/mL for Ivabradine), and precision (≤15% CV) to ensure reliability .
Q. How can researchers address data discrepancies caused by this compound interference?
Contradictions in pharmacokinetic data often stem from co-elution of Ivabradine and this compound. Solutions include:
Q. How should in vivo studies be designed to assess this compound’s pharmacological effects?
Advanced designs incorporate:
- Stress induction protocols : Fear-inducing stressors in rodents to mimic sympathetic activation.
- Biomarker profiling : Simultaneous measurement of heart rate (via telemetry) and stress hormones (e.g., corticosterone via ELISA).
- Dose-response relationships : Compare Ivabradine pretreatment with post-stress metabolite levels .
Q. How are cost-effectiveness models applied to therapies involving Ivabradine and its metabolites?
Markov models simulate long-term outcomes (e.g., 20-year horizons) using parameters like quality-adjusted life years (QALYs) and incremental cost-effectiveness ratios (ICER). For example, Ivabradine’s addition to standard heart failure therapy showed an ICER of ¥67,189.50/QALY in China, validated via probabilistic sensitivity analysis .
Q. What strategies ensure assay specificity for this compound in complex matrices?
Key strategies include:
- Column screening : Test multiple columns (e.g., HILIC, reverse-phase) for optimal retention.
- Ion suppression studies : Evaluate matrix effects using post-column infusion.
- Stability testing : Assess metabolite degradation under storage conditions .
Data Analysis and Validation
Q. How can batch variability in metabolite quantification be minimized?
Implement:
Q. How do researchers validate translational relevance of preclinical findings on metabolites?
Bridging studies correlate animal data with human trials. For example, heart rate reduction in rodent stress models aligns with clinical outcomes in chronic heart failure patients, as seen in the SHIFT trial. Meta-analyses further validate translational consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
